Furo[2,3-b]pyridine-3-carboxamide
CAS No.: 109274-98-8
VCID: VC0010940
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
![Furo[2,3-b]pyridine-3-carboxamide - 109274-98-8](/images/no_structure.jpg)
Description | Furo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound with a furan ring fused to a pyridine ring, and a carboxamide group attached. It has garnered interest in medicinal chemistry and organic synthesis due to its unique structure that gives it diverse chemical and biological properties. Furo[2,3-b]pyridine-3-carboxamide can be synthesized using multi-step reactions from readily available precursors, involving cyclization under specific conditions. Industrial production methods focus on optimizing efficiency, cost-effectiveness, and safety, potentially using continuous flow reactions and automated systems. This compound undergoes chemical reactions such as oxidation, reduction, and substitution due to the reactive sites in its structure. It serves as a building block for synthesizing more complex heterocyclic compounds and is used in developing new synthetic methodologies. Research indicates that it possesses biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for therapeutic agents. The mechanism of action involves interaction with molecular targets within cells, such as inhibiting enzymes or receptors involved in disease pathways. Furo[2,3-b]pyridine-3-carboxamide can be compared to similar compounds like furo[3,2-b]pyridine derivatives, which differ in the furan ring attachment position, leading to variations in their properties. Thieno[3,2-b]pyridine derivatives, which have a thiophene ring instead of a furan ring, and pyrrolo[2,3-b]pyridine derivatives, known for their anticancer activity, are also comparable. Another similar compound is Furo[3,2-b]pyridine-2-carboxylic acid . Furo[2,3-b]pyridine has the molecular formula C7H5NO . |
---|---|
CAS No. | 109274-98-8 |
Product Name | Furo[2,3-b]pyridine-3-carboxamide |
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.15 g/mol |
IUPAC Name | furo[2,3-b]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11) |
Standard InChIKey | WRJDMGHOBCKBJC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)OC=C2C(=O)N |
Canonical SMILES | C1=CC2=C(N=C1)OC=C2C(=O)N |
Synonyms | Furo[2,3-b]pyridine-3-carboxamide (9CI) |
PubChem Compound | 21794741 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume